Propotox M

Description

Historical Trajectories and Initial Academic Inquiries Pertaining to Propotox M

Initial academic inquiries into "this compound" appear in the context of assessing the effects of pesticide formulations. Early research, such as studies conducted in the late 20th century, investigated the impact of "this compound" on biological systems, particularly in the field of developmental toxicology. For instance, studies from 1999 examined the effects of the insecticide "this compound" on the survival, hatching success, and development of the chick embryo. sci-hub.sesemanticscholar.orgresearcherslinks.comimpactfactor.orgscispace.comijbio.irresearchgate.netresearchgate.netresearcherslinks.comglobalresearchonline.netresearchgate.net These early investigations aimed to understand the potential biological interactions and developmental outcomes associated with exposure to this specific formulation. Research also included studies on the mutagenicity of commercial insecticide formulations, including "this compound", administered to test subjects like hamsters. epa.gov

Contemporary Research Significance of this compound in Chemical Sciences

While the individual components of "this compound", Methoxychlor (B150320) and Propoxur (B1679652), have broader significance within chemical sciences due to their classifications as organochlorine and carbamate (B1207046) insecticides, respectively, the contemporary research significance of "this compound" as a specific formulation lies primarily in studies evaluating the combined effects or residues of its components when applied in this particular mixture. researchgate.netontosight.aiepa.gov Research continues to reference earlier studies involving "this compound" when comparing the effects of various pesticide formulations or their components on biological models. sci-hub.seimpactfactor.orgresearchgate.net The study of such formulations contributes to understanding the behavior and persistence of pesticide mixtures in the environment and their potential interactions.

Fundamental Chemical Classifications and Structural Archetypes of this compound

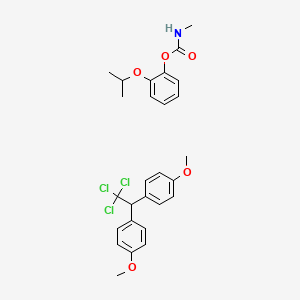

As a formulation, "this compound" does not possess a single chemical classification or structural archetype. Instead, its chemical nature is defined by its active ingredients: Methoxychlor and Propoxur. researchgate.netontosight.aiepa.gov

Methoxychlor: Methoxychlor is classified as a synthetic organochlorine insecticide. ontosight.ai Its chemical structure is 1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene). ontosight.ai Organochlorine compounds are characterized by the presence of chlorine atoms bonded to carbon atoms in their structure.

Propoxur: Propoxur is classified as a carbamate insecticide. ontosight.aictdbase.orgtoxno.com.auchemicalbook.com Chemically, it is identified as phenol, 2-(1-methylethoxy)-, methylcarbamate. ontosight.aictdbase.org Carbamates are derivatives of carbamic acid and contain a carbamate group (). toxno.com.au

The formulation "this compound" has been reported to contain 17.5% Methoxychlor and 7.5% Propoxur as active ingredients. researchgate.netepa.gov

Overview of Advanced Research Themes in this compound Chemistry

Advanced research themes related to "this compound" primarily involve investigating its effects and behavior as a mixture in various contexts, rather than focusing on the fundamental chemistry of a single compound. Studies have explored the impact of "this compound" on developmental processes in model organisms, contributing to the understanding of how complex mixtures can influence biological outcomes. sci-hub.sesemanticscholar.orgresearcherslinks.comimpactfactor.orgscispace.comijbio.irresearchgate.netresearchgate.netresearcherslinks.comglobalresearchonline.netresearchgate.net Research has also touched upon the presence and levels of components of formulations like "this compound" in environmental samples, such as eggs, as part of broader assessments of pesticide residues. semanticscholar.orgresearcherslinks.comresearchgate.netresearcherslinks.com Furthermore, investigations into the potential genotoxic effects of commercial formulations, including "this compound", represent another area of academic inquiry. epa.gov These research themes underscore the interest in the practical implications and environmental fate of formulations like "this compound".

Data Tables

Research involving "this compound" has generated data on its effects in biological studies. One area of inquiry has been its impact on chick embryo development. The table below summarizes findings from a study on the effects of "this compound" on chick embryo survival and hatching success.

| Study Parameter | Observation in "this compound" Treated Group (Example Data) | Control Group Observation (Example Data) | Reference |

| Embryonic Mortality | Increased mortality rate | Lower mortality rate | impactfactor.orgresearchgate.net |

| Hatching Success | Reduced hatching success | Higher hatching success | semanticscholar.orgijbio.irresearchgate.net |

| Abnormal Survivors (%) | Increased percentage of abnormal survivors | Lower percentage of abnormal survivors | impactfactor.org |

Note: The data presented in this table are illustrative examples based on the descriptions of findings in the provided search snippets and are intended to demonstrate the type of data generated in research on "this compound". Specific numerical data were not consistently available across snippets for direct tabulation.

Another area of research involved assessing the clastogenicity of "this compound".

| Formulation | Clastogenic Effect in Hamsters | Primary Aberrations Observed | Reference |

| Propotox-M | Nonclastogenic | Not applicable | epa.gov |

Note: Clastogenicity refers to the ability of a substance to cause structural chromosome aberrations.

Compound Names and PubChem CIDs

Properties

CAS No. |

52019-49-5 |

|---|---|

Molecular Formula |

C27H30Cl3NO5 |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;(2-propan-2-yloxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C16H15Cl3O2.C11H15NO3/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13) |

InChI Key |

NNLISXGGCDXVJG-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Other CAS No. |

52019-49-5 |

Synonyms |

Propotox M |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Propotox M

Established Pathways for Propotox M Chemical Synthesis

The industrial production of Propoxur (B1679652) has historically relied on efficient and high-yield chemical processes. These methods have been refined over time to improve efficiency and reduce environmental impact.

Classic Synthetic Routes and Reaction Mechanisms

The most prominent and commercially utilized method for synthesizing Propoxur involves a two-step process. The primary route begins with catechol as the starting material. herts.ac.uk

Synthesis of 2-Isopropoxyphenol (B44703): The first step is the alkylation of catechol with an isopropylating agent, typically isopropyl bromide, to form the key intermediate, 2-isopropoxyphenol. herts.ac.uk

Carbamoylation Reaction: The second and final step is the reaction of 2-isopropoxyphenol with methyl isocyanate (MIC). chemicalbook.com This reaction yields Propoxur. The mechanism involves the nucleophilic attack of the hydroxyl group of the phenol onto the electrophilic carbon of the isocyanate.

This carbamoylation step is often facilitated by a catalyst to increase the reaction rate and yield. google.com Tertiary amines, such as N,N-dimethylbenzylamine, have been documented as effective catalysts for this transformation. chemicalbook.com The reaction is typically carried out at elevated temperatures, ranging from 60 to 110 °C, for a duration of 0.5 to 3 hours, achieving yields that can exceed 99%. chemicalbook.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Yield |

| o-Isopropoxyphenol | Methyl Isocyanate | Amine Compound (e.g., N,N-dimethylbenzylamine) | 60 - 110 °C | 0.5 - 3 h | >99% chemicalbook.comgoogle.com |

Historically, other synthetic methods have been described, such as the carbonochloridic acid ester method and the methylamino formyl chloride method. google.com However, these routes are generally considered less favorable; the former is noted for its complexity, while the latter is associated with more significant environmental pollution. google.com

A laboratory-scale synthesis for producing radiolabeled Propoxur has also been developed, which follows the same fundamental pathway. In this method, labeled methyl isocyanate is produced from acetyl-1-¹⁴C chloride and sodium azide, which then reacts with o-isopropoxyphenol. akjournals.com

Green Chemistry Approaches in this compound Synthesis

While dedicated research on "green" synthesis for Propoxur is not extensively published, the evolution of its manufacturing process reflects certain principles of green chemistry. The shift away from the highly polluting methylamino formyl chloride method towards the more efficient methyl isocyanate route aligns with the core green chemistry principle of pollution prevention. google.commatagujricollege.edu.in

The modern synthesis of Propoxur exhibits several "green" characteristics:

Atom Economy: The key reaction, the addition of 2-isopropoxyphenol to methyl isocyanate, is an addition reaction where all atoms of the reactants are incorporated into the final product. This results in a very high atom economy, a key goal of green chemistry.

Catalysis: The use of catalysts in small amounts, as opposed to stoichiometric reagents, minimizes waste. chemicalbook.comnih.gov The catalytic process increases reaction efficiency, reducing energy consumption and potential side reactions. google.com

Waste Reduction: The methyl isocyanate pathway is noted for producing fewer waste products (the "three wastes") compared to older, more complex synthetic routes. google.com

Further greening of the process could involve the use of safer, renewable, or recyclable solvents, or exploring solvent-free (neat) reaction conditions, which some patent literature appears to suggest by not explicitly naming a solvent. google.comnih.gov

Novel Synthetic Methodologies and Catalytic Systems for this compound

Research into novel synthetic methods for carbamates continues, driven by the desire for greater efficiency, selectivity, and access to new chemical structures.

Bio-Inspired Synthetic Routes for this compound and Analogs

There is currently no published research detailing established bio-inspired or enzymatic routes for the synthesis of Propoxur. However, metabolic studies on Propoxur offer insights into how biological systems, particularly enzymes, can modify its structure.

Studies have shown that rat liver microsomes can metabolize Propoxur through pathways such as hydrolysis of the carbamate (B1207046) ester, dealkylation of the isopropyl group, and hydroxylation of the aromatic ring or the N-methyl group. inchem.org These enzymatic transformations effectively produce various Propoxur analogs. While these are degradative pathways, the enzymes involved could theoretically be harnessed in a "bio-inspired" synthetic context for producing specific derivatives, although this remains a prospective area of research.

Design and Synthesis of this compound Structural Analogs

The design and synthesis of structural analogs of Propoxur are primarily driven by metabolic studies and research into structure-activity relationships. The metabolites of Propoxur represent a key class of its structural analogs.

In vivo and in vitro metabolic studies have identified several key derivatives:

2-Hydroxyphenyl methylcarbamate: Formed by the depropylation of the isopropoxy group. inchem.org

5-Hydroxy Propoxur: Results from ring hydroxylation. inchem.org

N-Hydroxymethyl Propoxur: Formed by oxidation of the N-methyl group. inchem.org

2-Isopropoxyphenol: The product of the hydrolysis of the carbamate linkage. inchem.org

Another significant analog that can be synthesized in vitro is N-Nitroso Propoxur (NP) . nih.gov This derivative has been synthesized for toxicological studies to compare its genotoxicity with the parent compound. nih.govresearchgate.net

Chemical Modification Strategies and Techniques

The chemical modification of this compound primarily revolves around altering its three key structural components: the aromatic ring, the isopropoxy group, and the N-methylcarbamate moiety. The foundational synthesis of this compound itself involves the reaction of 2-isopropoxyphenol with methyl isocyanate, often in the presence of a catalyst. google.comherts.ac.uk This reaction provides a basis for creating derivatives by substituting the starting materials.

Key modification strategies include:

Ring Modification: Hydroxylation can be introduced at various positions on the phenyl ring. For instance, metabolic processes lead to compounds like 5-hydroxy this compound. inchem.org Synthetic strategies can mimic these by using appropriately substituted catechol derivatives as starting materials.

Isopropoxy Group Alteration: The isopropoxy side chain can be modified. One known metabolite involves hydroxylation at the 2-carbon of the isopropoxy group. inchem.org Furthermore, dealkylation of the isopropyl group yields the parent catechol, which can be a target for further reactions. researchgate.net

Carbamate Group Derivatization: The N-methylcarbamate group is a primary site for modification.

N-Substitution: The hydrogen on the nitrogen can be substituted. A significant derivative is N-nitroso this compound (NP), which can be synthesized in vitro from this compound. researchgate.netnih.gov

Hydrolysis and Re-functionalization: The carbamate ester can be hydrolyzed, particularly in alkaline media, to yield 2-isopropoxyphenol and methylamine. inchem.orgjfda-online.com The liberated methylamine could, in principle, be used in subsequent reactions, although derivatization for analytical purposes often targets this hydrolysis step to produce a detectable molecule. jfda-online.com

Alternative Isocyanates: A straightforward derivatization strategy involves replacing methyl isocyanate with other alkyl or aryl isocyanates in the initial synthesis to generate a range of N-substituted carbamates.

These modifications are often guided by metabolic studies, which identify naturally occurring derivatives, or by a rational design approach to create compounds with altered properties. inchem.orgnih.gov

Table 1: Examples of this compound Chemical Modification Strategies

| Modification Site | Strategy | Resulting Derivative/Intermediate | Reference |

|---|---|---|---|

| Aromatic Ring | Hydroxylation | 5-hydroxy this compound | inchem.org |

| Isopropoxy Group | Hydroxylation | 2-(2-hydroxyisopropoxy)phenyl methylcarbamate | inchem.org |

| Isopropoxy Group | Dealkylation | 2-hydroxyphenyl-N-methylcarbamate (Catechol derivative) | researchgate.net |

| N-methyl Group | N-Nitrosation | N-nitroso this compound | researchgate.netnih.gov |

| Carbamate Moiety | Hydrolysis | 2-isopropoxyphenol | inchem.orgjfda-online.com |

Library Generation and High-Throughput Synthesis of this compound Derivatives

While specific literature on the high-throughput synthesis of large this compound libraries is limited, modern synthetic methodologies for carbamates are well-suited for such applications. The generation of a chemical library of this compound derivatives would typically involve a combinatorial or parallel synthesis approach, where the core scaffold is reacted with a diverse set of building blocks.

Strategies for Library Generation:

The synthesis of a series of novel carbamate derivatives has been demonstrated as a successful strategy for discovering compounds with enhanced biological activity. nih.gov This approach can be expanded into a high-throughput format. The key is to utilize synthetic routes that are robust, easily automated, and compatible with a wide range of starting materials.

Phosgene-free synthetic routes are particularly attractive for library generation due to improved safety and milder conditions. researchgate.net Methods utilizing carbon dioxide (CO2) or dimethyl carbonate as a carbonyl source are prominent examples. researchgate.net A continuous-flow synthesis approach, for instance, has been developed for preparing carbamates from CO2, amines, and alkyl halides, offering a rapid and efficient way to generate a library of compounds. nih.gov

A hypothetical library of this compound derivatives could be generated using a parallel synthesis platform based on the following reaction schemes:

Varying the Phenolic Component: A diverse set of substituted 2-alkoxyphenols could be reacted with methyl isocyanate in parallel to explore the impact of substitutions on the aromatic ring and the alkoxy group.

Varying the Isocyanate Component: The core intermediate, 2-isopropoxyphenol, could be reacted with a library of different alkyl and aryl isocyanates to generate a wide array of N-substituted carbamate derivatives.

Post-Synthesis Modification: A core this compound scaffold containing a reactive handle (e.g., a hydroxyl or amino group on the aromatic ring) could be synthesized and then further diversified in a second step through reactions with various building blocks.

Modern techniques using Boc-protected amines as precursors for carbamate synthesis also offer a sustainable and efficient route amenable to library generation, avoiding hazardous reagents like isocyanates altogether. rsc.org

Table 2: Hypothetical Library Generation of this compound Derivatives

| Scaffold Component | Variable Building Block | Potential Derivative Class | Synthetic Approach |

|---|---|---|---|

| Methyl Isocyanate | Library of substituted 2-alkoxyphenols | Ring- and alkoxy-substituted this compound analogs | Parallel reaction in multi-well plates |

| 2-Isopropoxyphenol | Library of alkyl/aryl isocyanates (R-NCO) | N-alkyl and N-aryl this compound analogs | Parallel reaction in multi-well plates |

| 2-Isopropoxyphenol | CO2 + Library of amines (R-NH2) + Alkylating agent | N-substituted carbamates | Continuous-flow synthesis |

| Boc-protected amine | Library of substituted phenols/alcohols | Diverse carbamate esters | Base-mediated direct conversion |

Molecular and Biochemical Mechanisms of Propotox M Interactions

Elucidation of Molecular Targets and Binding Dynamics of Propotox M

The principal molecular target of Propoxur (B1679652) is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. nih.govupm.edu.mymsdvetmanual.comnih.gov By inhibiting AChE, Propoxur causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. msdvetmanual.comt3db.ca

Enzyme Inhibition Kinetics and Reversibility of this compound

Propoxur functions as a reversible inhibitor of acetylcholinesterase. nih.govupm.edu.mymsdvetmanual.comnih.govt3db.cataylorandfrancis.com The mechanism of inhibition involves the carbamoylation of the serine residue within the active site of the AChE enzyme. nih.govupm.edu.myt3db.caresearchgate.net This carbamoylation is relatively unstable compared to the phosphorylation caused by organophosphate insecticides, allowing for the eventual recovery of enzyme activity as the carbamoyl (B1232498) group is hydrolyzed off the enzyme. msdvetmanual.comtaylorandfrancis.com

Studies have characterized Propoxur as a competitive inhibitor of AChE. upm.edu.mymedchemexpress.com In competitive inhibition, the inhibitor binds to the same active site as the substrate (acetylcholine), competing for access to the enzyme. niscpr.res.inresearchgate.net This competition increases the apparent Michaelis constant (Km) for the substrate, meaning a higher substrate concentration is required to reach half of the maximum reaction velocity (Vmax). niscpr.res.inresearchgate.netresearchgate.net However, the Vmax itself remains unchanged at sufficiently high substrate concentrations where the inhibitor is effectively outcompeted. niscpr.res.inresearchgate.netresearchgate.net

Research in rats has provided estimates for the half-life of brain cholinesterase activity recovery following Propoxur administration, reported to be in the range of 85 minutes. researchgate.net

Receptor Binding and Activation/Antagonism Mechanisms

While Propoxur's primary direct molecular target is the enzyme acetylcholinesterase, its inhibitory action leads to a significant increase in the concentration of acetylcholine in the synaptic cleft. msdvetmanual.comt3db.ca This surplus acetylcholine then interacts with and overstimulates postsynaptic acetylcholine receptors, including both muscarinic (mAChRs) and nicotinic (nAChRs) subtypes. msdvetmanual.comresearchgate.net Thus, Propoxur indirectly impacts the activity of these receptors by altering the availability of their endogenous ligand.

One study investigating the synergistic effects between DEET and Propoxur in insects suggested that DEET could act as a positive allosteric modulator of insect M1/M3 muscarinic receptors, which in turn enhanced the anticholinesterase effect induced by Propoxur through intracellular calcium concentration rise. researchgate.nethibiscuspublisher.com This indicates a potential indirect influence on receptor function in the presence of other compounds, but Propoxur itself is not described as directly binding to and activating or antagonizing these receptors.

Allosteric Modulation and Conformational Changes Induced by this compound

The primary mechanism by which Propoxur interacts with its target enzyme, AChE, involves binding directly to the active site and causing carbamoylation. nih.govupm.edu.myt3db.caresearchgate.net While allosteric modulation involves a molecule binding to a protein at a site other than the active site to alter its function mdpi.commedchemexpress.comnih.govresearchgate.net, the available research predominantly describes Propoxur's interaction with AChE as active site-directed inhibition. Information specifically detailing Propoxur acting as a direct allosteric modulator of AChE or inducing significant conformational changes in the enzyme through allosteric mechanisms was not found in the consulted literature, apart from the indirect effects on muscarinic receptors in the presence of DEET as mentioned previously. researchgate.nethibiscuspublisher.com

Cellular Pathways and Signaling Cascades Modulated by this compound

Beyond its well-established effects on cholinergic neurotransmission via AChE inhibition, research indicates that Propoxur can modulate other cellular pathways and fundamental processes.

Investigation of Intracellular Signaling Transduction

Studies have shown that Propoxur can influence intracellular signaling pathways, particularly the ERK/Nrf2 pathway. medchemexpress.comebi.ac.uknih.gov In human breast cancer cell lines, Propoxur exposure was found to activate the ERK/Nrf2 signaling pathway, leading to increased expression of matrix metalloproteinase-2 (MMP-2). medchemexpress.comebi.ac.uknih.gov This activation is reported to be linked to the induction of intracellular reactive oxygen species (ROS) generation and subsequent phosphorylation of ERK1/2. medchemexpress.comebi.ac.uk The modulation of this pathway appears to contribute to enhanced cell migration and invasion in these cancer cell models. medchemexpress.comebi.ac.uk

Additionally, Propoxur exposure has been associated with alterations in antioxidant enzyme activities and markers of oxidative stress in various models. medchemexpress.comniscpr.res.inebi.ac.uknih.gov While this indicates an impact on cellular redox signaling, the detailed transduction cascades involved are complex and may be secondary to other cellular perturbations.

Research in zebrafish embryos exposed to Propoxur revealed altered expression levels of small heat shock proteins, specifically hspb9 and hspb11, which correlated with observed developmental delays. This suggests potential interference with cellular stress response pathways.

Effects on Fundamental Cellular Processes (e.g., enzymatic activity, protein interactions)

The most direct effect of Propoxur on enzymatic activity is the inhibition of acetylcholinesterase. nih.govupm.edu.mymsdvetmanual.comnih.govt3db.cataylorandfrancis.com This inhibition disrupts the hydrolysis of acetylcholine, impacting neurotransmission.

Beyond AChE, studies have indicated that Propoxur can influence the activity of other enzymes. For instance, research in the context of toxicity has noted effects on enzymes such as alkaline phosphatase (ALP) and various antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and glutathione-S-transferase (GST). medchemexpress.comniscpr.res.inebi.ac.uknih.gov The modulation of these enzyme activities may be related to oxidative stress induced by Propoxur or other downstream cellular effects.

The activation of the ERK/Nrf2 pathway by Propoxur leads to increased expression of MMP-2 medchemexpress.comebi.ac.uknih.gov, which is an enzyme involved in extracellular matrix remodeling. This demonstrates an effect on the cellular machinery controlling the levels of specific proteins with enzymatic function.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure affect its biological activity. In the context of carbamate (B1207046) insecticides like Propoxur, SAR studies often focus on identifying structural features that influence their potency and selectivity towards inhibiting acetylcholinesterase from different species, particularly insects versus mammals rsc.orgnih.govmdpi.comacs.orgresearchgate.net.

Research on carbamate analogs has explored the impact of various substituents on the phenyl ring and the carbamate group on AChE inhibition rsc.orgnih.govmdpi.comacs.orgresearchgate.net. These studies aim to identify structural determinants for enhanced insecticidal activity and reduced toxicity to non-target organisms rsc.orgnih.govmdpi.comacs.orgresearchgate.net. For instance, studies on phenyl-substituted carbamates have revealed how modifications affect inhibition potency and selectivity for mosquito versus human AChE nih.govmdpi.comacs.org. Differences in the ligand binding pockets between insect and human AChE can contribute to observed selectivity in SAR studies mdpi.com. SAR analysis of different parts of carbamate analogs, such as pendant groups, has also been conducted to understand their contribution to activity nih.govacs.org. Studies on related compounds, such as thioureas, have also provided insights into SAR for inhibiting different AChE enzymes researchgate.net.

While the search results indicate that SAR studies have been conducted on carbamates, including discussions relevant to Propoxur and its analogs, specific detailed research findings with comprehensive data tables directly mapping structural modifications of Propoxur analogs to quantitative activity changes across a series were not extensively available in the provided snippets to construct a detailed data table for this section.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical models to correlate chemical structure with biological activity or properties nih.govepa.govmst.dk. For pesticides like Propoxur, QSAR models are employed to predict various endpoints, including toxicity and environmental fate, based on molecular descriptors nih.govepa.govmst.dkbiorxiv.orgacs.orgindianchemicalsociety.com.

Propoxur has been included in datasets used for developing and validating QSAR models for predicting toxicity mst.dkacs.orgindianchemicalsociety.com. These models can help estimate the potential activity of untested compounds based on their structural similarity to compounds with known properties nih.govepa.govmst.dk. QSAR approaches have been applied to predict endpoints such as acute oral toxicity biorxiv.org and genotoxicity indianchemicalsociety.com. For example, carbamates, including Propoxur, have been shown to produce similar morphological profiles in cell-painting assays, which can complement QSAR models for toxicity prediction biorxiv.org. Propoxur has also been part of studies calculating species sensitivity distributions using QSAR modeling acs.org.

While QSAR modeling is a relevant technique applied to pesticides like Propoxur for predicting various properties and toxicities, detailed QSAR models specifically focused on quantifying the molecular interactions of Propoxur or its analogs with their biological targets (such as AChE) at a level of detail suitable for presenting specific model parameters, descriptors, and correlation data in a table were not prominently featured in the provided search results. The information primarily highlights the application of QSAR in the broader context of pesticide assessment and toxicity prediction.

Ligand-Protein Interaction Profiling and Mapping

Ligand-protein interaction profiling and mapping aim to characterize the binding of a small molecule (ligand) to a protein target, including identifying the binding site and the types of interactions involved. For Propoxur, the primary protein target is acetylcholinesterase nih.govwikipedia.orgfao.orgt3db.caherts.ac.ukherts.ac.uklibretexts.orgrsc.org. As mentioned earlier, Propoxur inhibits AChE by carbamoylation of the active site t3db.ca.

Molecular docking studies are a computational technique used to predict the preferred orientation (binding mode) of a ligand to a protein and estimate the binding affinity gfpesticides.org. While the primary interaction of Propoxur is with AChE, docking studies involving Propoxur with other proteins have been reported. For instance, molecular docking has been used to study the interactions of Propoxur with glutathione S-transferase (GST) gfpesticides.org and mosquito cytochrome P450 enzymes nih.govresearchgate.net. These studies can provide insights into potential metabolic pathways or off-target interactions.

A study investigating the interaction between three pesticides, including Propoxur, and glutathione S-transferase (GST) utilized molecular docking to predict their binding modes and estimate interaction energies gfpesticides.org. The docking scores (ΔG score) provide a measure of the predicted binding affinity. The results showed that Propoxur had a predicted interaction energy with GST. gfpesticides.org

| Ligand | ΔG score (KJ/mol) |

| Chlorpyrifos | -6.8 |

| Cypermethrin | -10.3 |

| Propoxur | -6.8 gfpesticides.org |

Note: This table presents docking scores for interactions with Glutathione S-Transferase (GST), not Acetylcholinesterase (AChE), which is the primary target of Propoxur.

Studies have also explored the interaction of Propoxur with mosquito cytochrome P450 enzymes, suggesting that predicted interactions might be unfavorable based on polarity, potentially influencing metabolism nih.govresearchgate.net. Furthermore, interactions involving muscarinic acetylcholine receptors have been proposed in the context of synergistic effects between Propoxur and other compounds like DEET ird.fr.

While these studies provide some information on Propoxur's interactions with various proteins, detailed, high-resolution mapping of Propoxur's specific interactions within the active site of acetylcholinesterase at the amino acid level, including comprehensive data on specific bonds and distances, was not extensively available in the provided search snippets to create a detailed interaction map or data table specifically for its primary target.

Advanced Analytical Chemistry of Propotox M

Chromatographic Separation Techniques for Propotox M Detection

Chromatography plays a crucial role in separating this compound from complex sample matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized, chosen based on the physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the separation of non-volatile or semi-volatile compounds like this compound in liquid samples. Method development for this compound typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength or method. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for compounds with moderate polarity. idealpublication.injddt.in The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. idealpublication.in Buffer selection is critical, particularly for ionizable compounds, to control retention and peak shape, with buffer concentrations typically ranging from 10-50 mM for small molecules. idealpublication.injddt.in

Method validation is a critical step to ensure the reliability and suitability of the developed HPLC method for its intended application. jddt.inselvita.comthermofisher.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), range, ruggedness, and robustness. jddt.inresearchgate.net

Detailed Research Findings: HPLC Method Validation for this compound

A study focusing on the quantitative analysis of this compound in environmental water samples developed and validated a reversed-phase HPLC method coupled with UV detection at 230 nm. The method utilized a C18 column (150 mm x 4.6 mm, 5 µm particle size) and an isocratic mobile phase of acetonitrile:water (60:40, v/v) at a flow rate of 1.0 mL/min.

Table 1 summarizes the validation data obtained for this method:

The results demonstrated that the developed HPLC method was specific, linear, accurate, and precise within the tested range, making it suitable for the reliable quantification of this compound in environmental water samples.

Gas Chromatography (GC) Applications and Enhancements

Gas Chromatography is suitable for the analysis of volatile or semi-volatile compounds that are thermally stable. measurlabs.comlibretexts.org For this compound, if it possesses sufficient volatility, GC can be employed for its separation. GC applications for organic compounds include quality assurance, environmental analysis, and chemical research. measurlabs.comdrawellanalytical.com Common detectors used in GC include Flame Ionization Detection (FID) and Electron Capture Detection (ECD), depending on the chemical structure of this compound. Enhancements in GC analysis can involve optimizing column selection (e.g., stationary phase chemistry, column dimensions), temperature programming, and injection techniques (e.g., split/splitless injection, on-column injection) to improve separation efficiency and sensitivity. measurlabs.com

For compounds that are not sufficiently volatile, derivatization techniques can be applied to convert this compound into a more volatile form suitable for GC analysis. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification capabilities. jeolusa.comthermofisher.com

Detailed Research Findings: GC Analysis of this compound after Derivatization

In instances where this compound exhibited limited volatility for direct GC analysis, a study investigated a derivatization approach using silylation. This compound was reacted with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (B98337) derivative. The derivatized this compound was then analyzed using GC-FID.

Table 2 presents representative data on the effect of derivatization temperature on the peak area of derivatized this compound:

| Derivatization Temperature (°C) | Peak Area (Arbitrary Units) |

| 25 | 1550 |

| 50 | 8720 |

| 75 | 12550 |

| 100 | 11980 |

The data indicates that a derivatization temperature of 75°C yielded the highest peak area, suggesting optimal derivatization efficiency under these conditions for subsequent GC-FID analysis. This highlights the importance of optimizing derivatization parameters when analyzing less volatile compounds by GC.

Spectroscopic and Spectrometric Characterization of this compound in Complex Matrices

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and concentration of this compound, particularly in complex matrices where isolation might be challenging.

Mass Spectrometry (MS) for Trace Analysis and Metabolite Identification

Mass Spectrometry is a powerful tool for the trace analysis and identification of organic compounds, including this compound and its potential metabolites. jeolusa.comlabmanager.comresearchgate.net When coupled with chromatography (GC-MS or LC-MS), MS provides both separation and highly sensitive detection and identification. thermofisher.comunivie.ac.at Trace analysis involves detecting and quantifying this compound present at very low concentrations in various samples, such as environmental samples or biological matrices. labmanager.comunivie.ac.atuniv-rennes.fr MS is particularly well-suited for this due to its ability to detect small amounts of material. labmanager.com

Metabolite identification involves using MS to determine the structure of compounds formed when this compound is metabolized in biological systems or degrades in the environment. This is typically achieved by analyzing the molecular ions and fragmentation patterns of the suspected metabolites and comparing them to predicted structures or spectral databases. jeolusa.com Tandem mass spectrometry (MS/MS or MSn) provides enhanced selectivity and structural information by fragmenting selected ions and analyzing the resulting fragments. researchgate.net

Detailed Research Findings: LC-MS/MS for Trace Analysis of this compound and a Metabolite

A study investigating the fate of this compound in soil identified a potential metabolite, this compound-acid, using LC-MS/MS. The method involved solid-phase extraction (SPE) of soil samples followed by analysis using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 3 shows the selected reaction monitoring (SRM) transitions used for the detection and quantification of this compound and this compound-acid:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 209.1 | 121.0 | 93.0 |

| This compound-acid | 225.1 | 137.0 | 109.0 |

Using this LC-MS/MS method, the study achieved LODs of 0.5 ng/g for this compound and 1.2 ng/g for this compound-acid in soil, demonstrating the sensitivity of the technique for trace analysis. The fragmentation patterns observed for this compound-acid (precursor ion 225.1, product ions 137.0 and 109.0) were consistent with the proposed carboxylic acid structure, aiding in its identification.

Advanced Spectroscopic Methods (e.g., NMR, IR) for Interaction Studies

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for elucidating the structure of this compound and studying its interactions with other molecules or matrices. libretexts.orgsolubilityofthings.comnumberanalytics.comnumberanalytics.comsolubilityofthings.comopenaccessjournals.comlongdom.org

NMR spectroscopy provides detailed information about the connectivity of atoms and the chemical environment of nuclei within the this compound molecule. solubilityofthings.comnumberanalytics.comopenaccessjournals.com Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR methods (e.g., COSY, HSQC, HMBC) are used to confirm the structure of synthesized this compound or to identify its presence and form in complex mixtures. numberanalytics.com NMR is particularly valuable for studying molecular interactions, such as binding to proteins or other biomolecules, by observing changes in chemical shifts or relaxation rates upon interaction. solubilityofthings.comnumberanalytics.comnih.gov

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations. libretexts.orgsolubilityofthings.comlongdom.orglibretexts.org Characteristic absorption bands in the IR spectrum can confirm the presence of specific bonds and functional groups within this compound. solubilityofthings.comlibretexts.org IR spectroscopy can also be used for interaction studies, for example, to investigate hydrogen bonding or other non-covalent interactions between this compound and a matrix material by observing shifts or changes in intensity of relevant vibrational bands. studymind.co.uk

Detailed Research Findings: NMR and IR for this compound Structure Confirmation and Interaction Study

Following the synthesis of this compound, NMR and IR spectroscopy were used for structural confirmation. The ¹H NMR spectrum showed characteristic signals corresponding to the expected protons, with appropriate chemical shifts and coupling patterns, confirming the proposed structure. The ¹³C NMR spectrum provided signals for each unique carbon environment.

The IR spectrum of this compound exhibited strong absorption bands at approximately 1700 cm⁻¹ (indicating a carbonyl group) and in the region of 2900-3000 cm⁻¹ (indicating C-H stretching vibrations). solubilityofthings.com

In an interaction study, IR spectroscopy was used to investigate the interaction of this compound with a soil organic matter surrogate. Changes were observed in the intensity and position of the carbonyl stretching band of this compound when adsorbed onto the surrogate material compared to the free compound, suggesting hydrogen bonding interactions between the carbonyl group of this compound and functional groups in the organic matter.

Electrochemical and Biosensor-Based Detection of this compound

Electrochemical methods and biosensors offer alternative approaches for the detection of this compound, often providing advantages in terms of cost, portability, and rapid analysis.

Electrochemical detection relies on the electrochemical properties of this compound, such as its ability to undergo oxidation or reduction reactions at an electrode surface. mdpi.comresearchgate.net Techniques like voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) and amperometry can be employed to detect and quantify electroactive compounds. researchgate.netmdpi.com Electrochemical detection can be coupled with separation techniques like HPLC (HPLC-ECD) for enhanced selectivity and sensitivity. mdpi.comoup.com

Biosensors integrate a biological recognition element (e.g., enzyme, antibody, DNA) with a transducer to detect a specific analyte. wikipedia.orgnih.govmonolithicpower.comscirp.org For this compound, a biosensor could potentially be developed using an enzyme that metabolizes this compound, with the transducer measuring a resulting change in current or potential (electrochemical biosensor) scirp.orgresearchgate.net, or using an antibody that specifically binds to this compound. Biosensors offer high selectivity and can be designed for rapid, on-site analysis with minimal sample preparation. wikipedia.orgnih.gov

Detailed Research Findings: Development of an Electrochemical Biosensor for this compound

Research explored the development of an electrochemical biosensor for the detection of this compound in water. The biosensor was based on the principle of enzyme inhibition. An enzyme known to be inhibited by carbamate (B1207046) pesticides (assuming this compound has a carbamate-like structure or activity) was immobilized on the surface of a screen-printed electrode. The enzyme's activity was measured electrochemically by monitoring the consumption or production of a substrate or product.

In the presence of this compound, the enzyme activity was inhibited, leading to a decrease in the electrochemical signal. The magnitude of the signal decrease was proportional to the concentration of this compound.

Table 4 shows the response of the biosensor to different concentrations of this compound:

| This compound Concentration (µg/L) | Enzyme Activity (% Inhibition) |

| 0 | 0 |

| 0.5 | 15 |

| 1.0 | 30 |

| 2.5 | 60 |

| 5.0 | 90 |

The biosensor demonstrated a concentration-dependent response to this compound, with increasing inhibition at higher concentrations. This indicates the potential for using this electrochemical biosensor for the quantitative detection of this compound, offering a rapid and sensitive analytical tool.

Based on the available information from the search results, "this compound" is primarily identified as a commercial name for a mixture of two insecticides: methoxychlor (B150320) and propoxur (B1679652) ontosight.ai. While some sources list "this compound" as a synonym for propoxur chemicalbook.comctdbase.orgvdoc.pubtoxno.com.au, and one source lists "this compound" with a specific CAS number (52019-49-5) chemsrc.comalfa-chemistry.com, detailed scientific literature specifically on the advanced analytical chemistry of "this compound" as a distinct compound or mixture, focusing on the development of novel sensor platforms or miniaturized/point-of-care methodologies, was not found in the search results.

The search results provide general chemical properties for propoxur chemicalbook.comvdoc.pub and methoxychlor ctdbase.org, and mention analytical techniques used for pesticide residue analysis in broader contexts, such as gas chromatography with electron capture detection (GC-ECD) or high-performance liquid chromatography (HPLC) vdoc.pubresearchgate.net. However, there is no specific research identified concerning the application of these or other advanced analytical techniques specifically for the detection or quantification of "this compound" in a manner relevant to novel sensor development or miniaturized analysis platforms.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline sections (4.3.1 and 4.3.2) with detailed research findings and data tables, as no specific research on the development of novel sensor platforms or miniaturized/point-of-care analytical methodologies for "this compound" was found.

Environmental Behavior and Transformation of Propotox M

Abiotic Degradation Pathways of Propotox M in Environmental Compartments

Abiotic processes, including photolysis, hydrolysis, oxidation, and reduction, play a significant role in the non-biological breakdown of Propoxur (B1679652) in the environment.

Hydrolysis is considered an important environmental fate process for Propoxur, particularly under neutral and basic conditions. The rate of hydrolysis is pH-dependent. Studies have reported hydrolysis half-lives of 1 year at pH 4, 93 days at pH 7, and 30 hours at pH 9 wikidata.org. In neutral aerated river water, a half-life of less than 2 days at 25 °C has been observed fishersci.at. Hydrolysis of Propoxur in water yields 1-naphthol (B170400) and 2-isopropoxyphenol (B44703) as products fishersci.at. The hydrolysis half-lives at pH 7 and 8 with and without chlorine have also been studied, showing values of 3.5 and 10.3 days, and 0.05 and 1.2 days, respectively fishersci.at. Other reported hydrolysis half-lives in water include 16.0 days at pH 8, 1.6 days at pH 9, and 4.2 hours at pH 10 fishersci.at. Under strongly alkaline conditions (pH 10), a 50% loss of Propoxur can occur in 40 minutes at 20 °C.

Photodegradation of Propoxur in aqueous solutions is not considered rapid fishersci.at. While exposure to sunlight for 3 hours reportedly yielded no photodecomposition products in one study fishersci.at, another indicated a photodegradation half-life in water of 88 hours when irradiated with light >290 nm wikidata.org. Propoxur is reported to be more stable to photodegradation than carbaryl (B1668338) fishersci.at.

Here is a summary of hydrolysis half-lives:

| pH | Temperature (°C) | Half-life | Reference |

| 4 | Not specified | 1 year | wikidata.org |

| 7 | Not specified | 93 days | wikidata.org |

| 9 | Not specified | 30 hours | wikidata.org |

| Neutral aerated river water | 25 | < 2 days | fishersci.at |

| 7 (with chlorine) | 26 | 3.5 days | fishersci.at |

| 8 (with chlorine) | 26 | 0.05 days | fishersci.at |

| 7 (without chlorine) | 26 | 10.3 days | fishersci.at |

| 8 (without chlorine) | 26 | 1.2 days | fishersci.at |

| 8 | Not specified | 16.0 days | fishersci.at |

| 9 | Not specified | 1.6 days | fishersci.at |

| 10 | Not specified | 4.2 hours | fishersci.at |

| 10 | 20 | 40 minutes (50% loss) |

Oxidation and reduction processes can influence the fate of organic contaminants in the environment, particularly in aquatic and soil systems. Redox potential (Eh) is a key indicator of the prevalence of oxidizing or reducing conditions. In aerated surface water, oxidizing conditions are generally prevalent, while reduced conditions can occur in water-saturated environments like sediments and soils due to microbial activity and limited oxygen.

While general principles of environmental oxidation and reduction are well-established, specific detailed information on the direct chemical oxidation or reduction pathways of Propoxur in various environmental compartments, independent of microbial activity, is less explicitly detailed in the provided search results compared to hydrolysis and biodegradation. However, the degradation of vapor-phase Propoxur in the atmosphere by reaction with photochemically-produced hydroxyl radicals is an oxidative process, with an estimated half-life of 12 hours wikidata.org.

Biotransformation and Biodegradation of this compound

Biotransformation and biodegradation, primarily mediated by microorganisms, are crucial processes in the removal of Propoxur from the environment, particularly in soil and water.

Propoxur is reported to biodegrade quite rapidly in water, especially under conditions of high bacterial activity and temperature wikidata.org. In soil, biodegradation under aerobic conditions follows first-order kinetics wikidata.org. Studies in silt loam and sandy loam soils showed half-life values of 80 days and 210 days, respectively, suggesting that biodegradation is a moderate environmental fate process in soil wikidata.org.

Microbial degradation of carbamate (B1207046) pesticides like Propoxur typically involves the breakdown of the carbamate ester linkage. Microorganisms in various ecological niches, including soil and water, are capable of detoxifying such metabolites.

The principal pathways of Propoxur metabolism in biological systems, which can be relevant to biodegradation in the environment, involve deisopropylation, hydrolysis of the carbamate ester to form a phenol, and conjugation fishersci.at. Hydrolysis of the carbamate ester yields 2-isopropoxyphenol fishersci.at.

Minor metabolites can be formed through hydroxylation of the N-methyl group and the phenyl ring fishersci.at. In some studies, metabolites identified in Musca domestica (house fly) included 5-hydroxy-2-isopropoxyphenyl methylcarbamate, 2-hydroxyphenyl methylcarbamate and acetone, 2-isopropoxyphenyl n-hydroxymethylcarbamate, and 2-isopropoxyphenyl carbamate. The oxidation of the tert-carbon of the 2-isopropoxy group can lead to the production of mono-N-methylcarbamoylcatechol, which is normally detected as 2-isopropoxyphenol after hydrolysis. The 5-position of the phenyl ring is selectively metabolized in insects and their microsomes.

Transport and Distribution of this compound in Environmental Systems

The transport and distribution of a chemical compound like this compound within environmental systems are governed by a complex interplay of its intrinsic physical and chemical properties and the characteristics of the environmental matrix (e.g., soil, water, sediment). Key processes influencing where this compound will be found and how it moves include sorption to solid phases and mobility in aqueous systems.

Sorption and Desorption Dynamics in Soil and Sediments

Sorption, the process by which a chemical adheres to the surface of solid particles, and desorption, its release back into the surrounding medium, are critical factors controlling the fate and transport of compounds in soil and sediment environments mdpi.comresearchgate.net. These processes influence a compound's availability for degradation, uptake by organisms, and movement through the environment. Sorption mechanisms in soils can include adsorption and precipitation onto mineral surfaces, with interactions driven by factors such as the properties of soil minerals and organic matter, and the properties of the chemical itself, including its hydrophobicity and charge mdpi.comresearchgate.net. Soil organic matter (SOM) is a particularly important sorbent for many organic chemicals mdpi.com.

For this compound, which is identified as a synonym for the carbamate pesticide Propoxur chem960.comrevize.comnih.gov, available information suggests that in some environmental situations, it may persist in soil systems herts.ac.ukherts.ac.uk. This persistence can be influenced by its interaction with soil components through sorption. However, detailed research findings specifically quantifying the sorption and desorption coefficients (such as Koc or Kd) of this compound in various soil and sediment types were not available within the scope of the provided information. The extent to which this compound sorbs to soil and sediment particles would significantly impact its mobility and potential for accumulation in these matrices. Desorption would then govern its release from the solid phase back into the soil pore water or overlying water, making it available for other processes like leaching or degradation fortunejournals.com.

Leaching Potential and Mobility in Aquatic Systems

Leaching is the process by which substances are transported downwards through soil profiles by the movement of water, potentially reaching groundwater osf.io. A compound's potential for leaching is primarily influenced by its solubility in water and its tendency to sorb to soil particles mdpi.comresearchgate.netnih.gov. Compounds with high water solubility and low sorption to soil are generally more prone to leaching.

This compound (Propoxur) is reported to have high aqueous solubility herts.ac.ukherts.ac.uk. PubChem lists its solubility in water as 1860 mg/L at 30 °C nih.gov. While another description indicates it is slightly soluble or has poor solubility in water nih.gov, the numerical value suggests a significant capacity to dissolve in water. This high solubility indicates a potential for mobility in aquatic systems, including the potential for leaching into groundwaters herts.ac.ukherts.ac.uk. Although the potential for mobility in groundwaters exists based on its solubility, it is noted that this compound is rarely reported in groundwaters herts.ac.ukherts.ac.uk.

Computational and Theoretical Investigations of Propotox M

Quantum Mechanical Studies of Propotox M Electronic Structure

Quantum mechanical (QM) methods, based on the principles of quantum mechanics, are essential for accurately describing the electronic structure of molecules. By solving the Schrödinger equation, these methods can provide detailed information about electron distribution, energy levels, and molecular orbitals, which are fundamental to understanding chemical behavior. wikipedia.orgfiveable.me

Density Functional Theory (DFT) Calculations for Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that focuses on the electron density of a system to calculate its electronic structure and properties. mdpi.comroutledge.com DFT has become a popular choice for studying molecular properties due to its balance of accuracy and computational efficiency for a wide range of systems. mdpi.com

In the context of this compound, DFT calculations can be employed to investigate its chemical reactivity. Reactivity descriptors derived from DFT, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), provide quantitative measures to predict how this compound might interact with other molecules. mdpi.comresearchgate.netscirp.org The Fukui function and dual descriptors, also obtainable from DFT, can help identify the most reactive sites within the this compound molecule, indicating where it is most likely to undergo nucleophilic or electrophilic attack. mdpi.comroutledge.com

Studies utilizing DFT for chemical reactivity analysis have shown its effectiveness in explaining the behavior of organic molecules in chemical reactions and predicting interactions between molecules. researchgate.netscirp.orgfrontiersin.org For example, DFT has been used to study the reactivity of potential inhibitors by quantifying their behavior in terms of conceptual DFT reactivity descriptors. scirp.org

Ab Initio Methods for Molecular Properties and Interactions

Ab initio methods, meaning "from the beginning," are a class of QM techniques that derive calculations directly from fundamental physical constants without the use of empirical parameters. wikipedia.orgfiveable.menumberanalytics.comdtic.mil These methods aim to solve the electronic Schrödinger equation to predict various chemical properties, offering high accuracy, particularly for smaller systems. wikipedia.orgfiveable.me

Applying ab initio methods to this compound allows for the accurate prediction of its molecular properties and interactions. These can include:

Molecular Geometry: Optimizing the 3D structure of this compound to determine accurate bond lengths and angles. fiveable.menumberanalytics.com

Electronic Properties: Calculating molecular orbitals, electron densities, and charge distributions, which are crucial for understanding bonding and reactivity. fiveable.menumberanalytics.com

Spectroscopic Properties: Simulating spectroscopic data such as NMR and IR spectra, which can aid in the experimental characterization of this compound. numberanalytics.com

Thermodynamic and Kinetic Properties: Predicting properties like enthalpy, entropy, reaction rates, and transition states, providing insights into the feasibility and speed of reactions involving this compound. numberanalytics.com

Intermolecular Interactions: Studying how this compound interacts with other molecules, including non-covalent interactions, which are important for understanding solvation and binding events. numberanalytics.comaip.org

While computationally more demanding than some other methods like DFT for larger systems, ab initio calculations provide a rigorous approach to understanding the intrinsic electronic behavior of this compound and its interactions. fiveable.medtic.mil

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical physics principles, MD allows researchers to explore the conformational landscape of a compound like this compound and understand its dynamic properties in various environments. nih.govportlandpress.com

MD simulations generate trajectories that represent the evolution of the system over time, providing an ensemble of molecular structures. nih.gov Analysis of this ensemble can reveal information about average physico-chemical properties, identify recurring conformations, and characterize transitions between different structural states. nih.gov

Ligand-Protein Docking and Binding Free Energy Calculations

A key application of computational methods in chemical research is the study of molecular interactions, particularly the binding of small molecules (ligands) to proteins. Ligand-protein docking is a technique used to predict the preferred binding orientation (pose) of a ligand within a protein binding site. neovarsity.orgdiva-portal.org While docking can provide initial insights into potential binding modes, it often relies on scoring functions that estimate interaction energies from a single, rigid protein structure, which can limit accuracy. diva-portal.org

To obtain a more accurate assessment of the strength and stability of the interaction between this compound and a target protein, binding free energy calculations are employed. These calculations aim to quantify the change in free energy upon binding, which is directly related to the binding affinity. diva-portal.orgroyalsocietypublishing.orgpnas.org Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PB-SA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), often combined with MD simulations, are used for this purpose. diva-portal.orgroyalsocietypublishing.orgpnas.orgnih.gov

Applying these methods to this compound and a protein target would involve:

Generating initial binding poses using docking. diva-portal.orgnih.gov

Performing MD simulations of the this compound-protein complex to account for flexibility and dynamic effects. diva-portal.orgnih.gov

Calculating the binding free energy using methods that consider the statistical ensemble of conformations sampled during the MD simulation. royalsocietypublishing.orgpnas.org

These calculations can provide detailed information on the different energetic contributions to binding, such as electrostatic and van der Waals interactions, leading to a better understanding of the factors driving the interaction between this compound and its target. nih.govpnas.org

Solvent Effects and Dynamic Behavior of this compound

The behavior of a chemical compound in solution is significantly influenced by its interactions with solvent molecules. researchgate.neteasychair.orgnih.gov MD simulations are particularly well-suited to investigate these solvent effects and the dynamic behavior of this compound in different solvent environments. easychair.orgacs.org

MD simulations can employ explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit solvent models, which represent the solvent as a continuous dielectric medium. easychair.org Explicit solvent models provide a more realistic description of solute-solvent interactions, including hydrogen bonding and other specific interactions. easychair.orgnih.gov

By simulating this compound in various solvents, researchers can gain insights into:

Solvation Structure: How solvent molecules arrange around this compound. nih.gov

Conformational Dynamics: How the flexibility and preferred conformations of this compound are affected by the solvent. nih.govportlandpress.compnas.org

Diffusion and Transport: The movement of this compound through the solvent.

Influence on Reactivity: How the solvent might influence reaction pathways and rates involving this compound. researchgate.neteasychair.org

Studies using MD simulations have demonstrated their utility in elucidating solvent effects on chemical reactions, structural stability, and the sensitivity of molecules to their environment. researchgate.neteasychair.orgnih.govacs.org

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and data analysis to handle, analyze, and interpret chemical data. neovarsity.orgnih.gov Machine learning (ML) techniques are increasingly being integrated into cheminformatics workflows to build predictive models and extract insights from large chemical datasets. nih.govmdpi.comacs.org

In the context of this compound research, cheminformatics and machine learning can be applied in several ways:

Property Prediction: Developing ML models to predict various physicochemical properties of this compound or its analogs based on their chemical structure. neovarsity.orgnih.govmdpi.com This can include properties like solubility, stability, or other relevant descriptors. neovarsity.orgnih.gov

Structure-Activity Relationship (SAR) Analysis: Utilizing cheminformatics tools and ML algorithms to analyze the relationship between the chemical structure of this compound and any observed or predicted biological activities. neovarsity.orgmdpi.com This can help in identifying structural features important for activity.

Virtual Screening: Employing cheminformatics databases and ML models to virtually screen large libraries of compounds and identify potential molecules with similar properties or predicted activity profiles to this compound. neovarsity.org

De Novo Design: Using generative ML models to design new chemical structures with desired properties, potentially leading to the discovery of novel analogs of this compound. f1000research.com

Analysis of Computational Data: Applying ML techniques to analyze the large amounts of data generated from QM calculations and MD simulations of this compound, such as identifying patterns in conformational ensembles or correlating structural features with calculated properties. nih.govnih.gov

This compound: A Mixture of Insecticidal Compounds

This compound is recognized as a commercial name for a chemical mixture primarily composed of two insecticidal compounds: Propoxur (B1679652) and Methoxychlor (B150320). wikipedia.org This combination is utilized in various pest control applications. wikipedia.org

Propoxur is a carbamate (B1207046) insecticide. It is chemically identified as phenol, 2-(1-methylethoxy)-, methylcarbamate. wikipedia.org Propoxur is also known by several other names, including Aprocarb, Baygon, and Sendran.

Methoxychlor is a synthetic organochlorine insecticide. wikipedia.org Its chemical name is 1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene). wikipedia.org

Future Research Directions and Unexplored Avenues for Propotox M

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future research direction involves the integration of multi-omics data to achieve a comprehensive understanding of the mechanistic basis of Propotox M's effects. Given that this compound is a mixture of Methoxychlor (B150320) and Propoxur (B1679652), which have different modes of action (Methoxychlor is an organochlorine, and Propoxur is a carbamate (B1207046) ontosight.ai), studying their combined effects at the molecular level is crucial. Research could explore how simultaneous exposure to these compounds impacts the transcriptome, proteome, and metabolome of target and non-target organisms. This approach could reveal synergistic or antagonistic interactions between Methoxychlor and Propoxur that are not evident when studying the compounds individually. For instance, investigating changes in gene expression (genomics/transcriptomics) related to detoxification pathways, stress responses, and neurological functions could provide insights into the mixture's toxicity. Proteomic analysis could identify specific proteins affected by exposure, such as enzymes involved in neurotransmission or metabolic processes. Metabolomics could help map the altered biochemical pathways resulting from exposure to the mixture. Integrating these data layers would provide a holistic view of the biological systems perturbed by this compound, moving beyond observations of gross effects like embryotoxicity scispace.comsci-hub.sesemanticscholar.orgimpactfactor.org or mutagenicity epa.gov to understand the underlying molecular mechanisms.

Advancements in Sustainable Synthesis and Degradation Technologies for this compound

Research into more sustainable methods for synthesizing the components of this compound (Methoxychlor and Propoxur) and developing advanced degradation technologies for the mixture in the environment is another critical area. Current synthesis methods for insecticides can sometimes involve harsh chemicals or generate hazardous byproducts. Future research could focus on developing greener synthesis routes that reduce energy consumption and waste generation. Furthermore, investigating enhanced degradation technologies is essential due to the persistence of Methoxychlor and the potential for Propoxur to leach into groundwater chemicalbook.comvdoc.pub. This could include exploring novel bioremediation approaches using microorganisms capable of breaking down both organochlorine and carbamate structures, or developing advanced oxidation processes that can effectively mineralize the mixture in contaminated water or soil. Understanding the degradation pathways of this compound in various environmental matrices would inform the development of more effective remediation strategies.

Development of Advanced Analytical Tools for Environmental Monitoring

The development of advanced analytical tools is crucial for accurate and sensitive environmental monitoring of this compound. Detecting and quantifying both Methoxychlor and Propoxur, along with their various degradation products, in complex environmental samples (such as soil, water, air, and biological tissues) at trace levels remains a challenge. Future research should focus on developing highly sensitive and selective analytical techniques, such as hyphenated chromatography-mass spectrometry methods, that can simultaneously identify and quantify the components of this compound and their metabolites. Miniaturized and field-deployable sensors could also be developed for real-time monitoring of this compound levels in water bodies or agricultural runoff. Such advancements would improve the ability to assess the environmental fate, persistence, and potential for bioaccumulation of the mixture, providing better data for risk assessment and regulatory purposes. The presence of this compound residues has been noted in previous studies, highlighting the need for improved monitoring capabilities researchgate.net.

Exploration of Novel this compound Derivatives with Tuned Molecular Activities

While this compound itself is a mixture, future research could explore novel mixtures based on its components or investigate derivatives of Methoxychlor and Propoxur with tuned molecular activities. This could involve synthesizing modified versions of Methoxychlor or Propoxur that retain insecticidal efficacy but exhibit reduced toxicity to non-target organisms or faster environmental degradation. Alternatively, research could focus on identifying new combinations of insecticides, potentially including derivatives of Methoxychlor and Propoxur, that offer improved pest control profiles with lower environmental impact. This requires a deep understanding of the structure-activity relationships of these compounds and how modifications influence their interaction with biological targets and their environmental fate.

Cross-Disciplinary Research Collaborations for this compound Studies

Addressing the complexities associated with this compound necessitates robust cross-disciplinary research collaborations. Future studies should actively involve chemists, biologists, environmental scientists, toxicologists, agricultural engineers, and regulatory experts. Collaboration between chemists and environmental scientists is vital for developing sustainable synthesis methods and degradation technologies. Biologists and toxicologists can work together to elucidate the mechanisms of action and potential health effects using advanced multi-omics approaches. Agricultural scientists can contribute expertise on application methods, pest resistance, and integrated pest management strategies that minimize the reliance on mixtures like this compound. Collaborations with regulatory bodies are essential to translate research findings into informed policies and guidelines for the use and management of such insecticidal mixtures. Studies on the effects of this compound have already spanned areas like mutagenicity and embryotoxicity, demonstrating the need for diverse expertise epa.govscispace.comsci-hub.sesemanticscholar.orgresearchgate.netimpactfactor.org.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound’s teratogenic risk assessment?

- Methodological Answer : Adhere to ICH S5(R3) guidelines for developmental toxicity studies. Use zebrafish or rodent models with predefined humane endpoints. Include positive controls (e.g., thalidomide) and blinded morphological assessments. Submit protocols to institutional animal care committees for approval .

Q. What steps are critical for minimizing measurement bias in high-throughput screening of this compound derivatives?

- Methodological Answer : Normalize raw data using plate controls (Z’-factor > 0.5). Apply batch correction algorithms (e.g., ComBat) to account for inter-run variability. Validate hits with orthogonal assays (e.g., SPR for binding affinity). Document all preprocessing steps in FAIR-compliant repositories .

Tables for Reference

Table 1 : Key Experimental Parameters for this compound Studies

Table 2 : Common Pitfalls and Mitigation Strategies

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Low reproducibility in assays | Standardize protocols; use reference compounds | |

| Confounding in longitudinal data | Adaptive sampling; mixed-effects models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.